molecular formula C16H14ClN5O3S3 B11372906 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11372906
M. Wt: 456.0 g/mol
InChI Key: GQYIJZCGECWDBK-UHFFFAOYSA-N
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Description

5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the pyrimidine intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the thiadiazole ring: This step involves the cyclization of appropriate intermediates under specific conditions to form the thiadiazole ring.

    Final coupling: The final step involves coupling the various intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: This compound shares the pyrimidine core and the chloro and methylthio groups.

    5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: Another pyrimidine derivative with a different substituent pattern.

Uniqueness

What sets 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE apart is its combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C16H14ClN5O3S3

Molecular Weight

456.0 g/mol

IUPAC Name

5-chloro-2-[(2-methylphenyl)methylsulfonyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C16H14ClN5O3S3/c1-9-5-3-4-6-10(9)8-28(24,25)15-18-7-11(17)12(19-15)13(23)20-14-21-22-16(26-2)27-14/h3-7H,8H2,1-2H3,(H,20,21,23)

InChI Key

GQYIJZCGECWDBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)SC)Cl

Origin of Product

United States

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